1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne
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Overview
Description
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne is a complex organic compound characterized by its unique structure, which includes two naphthyl groups attached to a buta-1,3-diyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne typically involves the coupling of naphthyl-substituted phenylacetylene derivatives. One common method is the oxidative acetylene coupling reaction, which can be carried out using palladium catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl-substituted alkanes.
Scientific Research Applications
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne has several applications in scientific research, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photonics .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar in structure but with phenyl groups instead of naphthyl groups.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group but differs in the functional groups attached to the buta-1,3-diyne backbone.
Uniqueness
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne is unique due to its specific arrangement of naphthyl groups, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of materials for organic electronics and other advanced applications .
Properties
Molecular Formula |
C36H22 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[2-[4-(2-naphthalen-2-ylphenyl)buta-1,3-diynyl]phenyl]naphthalene |
InChI |
InChI=1S/C36H22/c1-5-17-31-25-33(23-21-27(31)11-1)35-19-9-7-15-29(35)13-3-4-14-30-16-8-10-20-36(30)34-24-22-28-12-2-6-18-32(28)26-34/h1-2,5-12,15-26H |
InChI Key |
YNHZUDXIWCCHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C#CC#CC4=CC=CC=C4C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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